molecular formula C27H22N4O4 B14101350 5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B14101350
M. Wt: 466.5 g/mol
InChI Key: DBQQOSHPVGFTDF-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the pyrazole ring and the subsequent functionalization to introduce the hydroxy and carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyl group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione
  • 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone

Uniqueness

What sets 5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide apart from similar compounds is its combination of functional groups and the presence of both the benzofuran and pyrazole rings

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H22N4O4/c1-15-6-5-7-17(12-15)28-27(34)25-24(18-8-3-4-9-23(18)35-25)29-26(33)21-14-20(30-31-21)19-13-16(2)10-11-22(19)32/h3-14,32H,1-2H3,(H,28,34)(H,29,33)(H,30,31)

InChI Key

DBQQOSHPVGFTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C=CC(=C5)C)O

Origin of Product

United States

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